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Compound of Interest

Compound Name: PF-06424439 methanesulfonate

Cat. No.: B10783163 Get Quote

PF-06424439 Methanesulfonate: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and

biological properties of PF-06424439 methanesulfonate, a potent and selective inhibitor of

Diacylglycerol Acyltransferase 2 (DGAT2). This document is intended for researchers,

scientists, and professionals involved in drug development and metabolic disease research.

Core Chemical Properties
PF-06424439 methanesulfonate is an orally bioavailable small molecule that has been

investigated for its potential therapeutic effects in metabolic diseases.[1][2] Its chemical

structure and fundamental properties are summarized below.
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Property Value Reference

Chemical Name

[(3R)-1-[2-[1-(4-Chloro-1H-

pyrazol-1-yl)cyclopropyl]-3H-

imidazo[4,5-b]pyridin-5-yl]-3-

piperidinyl]-1-

pyrrolidinylmethanone

methanesulfonate

[3]

Molecular Formula C₂₂H₂₆ClN₇O · CH₄O₃S [4]

Molecular Weight 536.05 g/mol [4][5]

CAS Number 1469284-79-4 [4]

Purity ≥98% (HPLC) [3][4]

Appearance White to light brown powder [6]

Optical Activity
[α]/D +7 to +11° (c = 1.0 in

methanol)
[6]

Solubility
The solubility of PF-06424439 methanesulfonate in various solvents is a critical parameter for

its use in in vitro and in vivo studies.
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Solvent Solubility Notes Reference

Water
10 mg/mL (clear

solution)

Soluble to 100 mM.[4]

[6]
[4][6]

DMSO
88 mg/mL (164.16

mM)

Soluble to 100 mM.[4]

[7] Moisture-absorbing

DMSO reduces

solubility; use fresh

DMSO.[7]

[4][7]

10% DMSO + 40%

PEG300 + 5% Tween-

80 + 45% Saline

≥2.08 mg/mL (3.88

mM)

Clear solution.[8]

Sonication is

recommended.[5]

[5][8]

10% DMSO + 90%

(20% SBE-β-CD in

Saline)

≥2.08 mg/mL (3.88

mM)
Clear solution.[8] [8]

10% DMSO + 90%

Corn Oil

≥2.08 mg/mL (3.88

mM)
Clear solution.[8] [8]

Mechanism of Action and Biological Activity
PF-06424439 is a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2),

with an IC₅₀ of 14 nM.[7][8] It acts as a slowly reversible, time-dependent, and noncompetitive

inhibitor with respect to the acyl-CoA substrate.[7][8] DGAT2 is a key enzyme that catalyzes the

final step in triglyceride biosynthesis.[1] By inhibiting DGAT2, PF-06424439 reduces the

synthesis of triglycerides.[4] It exhibits high selectivity for DGAT2 over DGAT1 and

monoacylglycerol acyltransferases (MGAT1-3).[4]

Signaling Pathway
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DGAT2 Inhibition by PF-06424439

In Vitro and In Vivo Efficacy
In Vitro:

In human hepatocytes, PF-06424439 reduces triglyceride synthesis.[4]

In MCF7 breast cancer cells, treatment with PF-06424439 reduces lipid droplet content and

inhibits cell migration.[9]

In Vivo:

Oral administration to dyslipidemic rodent models leads to a decrease in circulating and

hepatic lipids.[2]

In Ldlr-/- mice, a 3-day treatment with 60 mg/kg/day of PF-06424439 reduced plasma

triglyceride and cholesterol levels.[5][8]

In rats, intravenous administration of 1 mg/kg showed moderate clearance and a short half-

life.[8] Pharmacokinetic studies in rats and dogs have shown good oral bioavailability.[1]
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Experimental Protocols
Cell Viability Assay in MCF7 Cells
This protocol is adapted from a study investigating the effects of PF-06424439 on breast

cancer cells.[5][7]

1. Cell Seeding:

Seed MCF7 cells in a 96-well black polystyrene microplate at a density of 4.7 x 10³ cells/well.

[7]

Incubate overnight at 37°C to allow for cell attachment.[7]

2. Treatment:

The following day, treat the cells with various concentrations of PF-06424439 (e.g., 1, 10, 50,

100, 200 µM) for different time points (e.g., 24, 48, 72, and 96 hours).[5][7]

3. Cell Viability Measurement:

Assess cell viability using the PrestoBlue™ Cell Viability Reagent.[7]

Measure the fluorescence at 590 nm using a spectrophotometer.[5]

The IC₅₀ can be calculated from the dose-response curve at a specific time point (e.g., 72

hours).[5]
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Cell Viability Assay Workflow

Synthesis
The synthesis of PF-06424439 has been described as a highly telescoped process, enabling

the production of kilogram quantities of the methanesulfonate salt.[8] The discovery synthesis

highlighted challenges in the construction of the imidazopyridine ring, including the lability of a

triaminopyridine intermediate and the amide bond in a later-stage intermediate.[8]

Pharmacokinetics
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Species
Dose &
Route

Clearance
Half-life (t₁/
₂)

Oral
Bioavailabil
ity

Reference

Rat 1 mg/kg, i.v. 18 mL/min/kg 1.4 hours >100% [1]

Dog - 18 mL/min/kg 1.2 hours >100% [1]

Logical Relationships of In Vivo Effects
The administration of PF-06424439 leads to a cascade of effects stemming from its primary

mechanism of action.
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In Vivo Effects of PF-06424439

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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